molecular formula C7H11ClN2 B1250971 1-Allyl-3-methylimidazolium chloride CAS No. 65039-10-3

1-Allyl-3-methylimidazolium chloride

Cat. No. B1250971
CAS RN: 65039-10-3
M. Wt: 158.63 g/mol
InChI Key: QVRCRKLLQYOIKY-UHFFFAOYSA-M
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Description

Synthesis Analysis

AMIMCl is synthesized through the reaction between 1-methylimidazole and allyl chloride, under specific conditions to achieve high purity and yield. The process has been optimized through both conventional and microwave methods, offering a scalable approach for its production (Han De-xin, 2009).

Molecular Structure Analysis

The molecular structure of AMIMCl has been extensively studied using techniques like X-ray diffraction, density functional theory (DFT), and vibrational spectroscopy. These studies reveal a complex hydrogen bonding network and a stable cation-anion interaction, which are crucial for its solvent properties and reactivity (X. Xuan et al., 2011).

Chemical Reactions and Properties

AMIMCl plays a significant role in enhancing chemical reactions, particularly in cellulose depolymerization, where it acts not merely as a solvent but also enhances the catalyst's acidity. Its unique ionic nature facilitates a range of reactions, including tritylation and acetylation of cellulose, showcasing its versatility in chemical synthesis and modification processes (H. F. N. de Oliveira et al., 2015).

Physical Properties Analysis

The physical properties of AMIMCl, such as its melting point, thermal stability, and dissolution capacity, are pivotal for its applications. Studies have shown that AMIMCl can dissolve significant amounts of cellulose, leading to the creation of novel materials with enhanced mechanical properties. Its thermal stability and recyclability are also notable, making it an environmentally friendly solvent option for various industrial processes (Q. Ren et al., 2003).

Chemical Properties Analysis

AMIMCl's chemical properties, such as its ability to disrupt crystallinity and enhance ionic conductivity in polymer electrolytes, are under continuous investigation. Its role in the plasticization of polymers and the improvement of stability and conductivity in biopolymer electrolytes exemplifies its potential in material science and engineering applications (S. Ramesh et al., 2012).

Scientific Research Applications

Dissolution and Regeneration of Cellulose

1-Allyl-3-methylimidazolium chloride (AMIMCl) has been identified as a highly efficient solvent for the dissolution and regeneration of cellulose. This process is significant because it offers a non-polluting method for the manufacture of regenerated cellulose materials. Cellulose can be dissolved without pretreatment in AMIMCl and regenerated with good mechanical properties, highlighting its potential in producing sustainable materials (Zhang, Wu, Zhang, & He, 2005).

Polymer Electrolytes

AMIMCl has been used to improve the stability and disrupt the crystallinity in cellulose acetate-based polymer electrolytes. This application enhances the ionic conductivity of polymer electrolytes, which is crucial for the development of advanced battery technologies (Ramesh, Shanti, & Morris, 2012).

Extraction of Cellulose from Wood Chips

Research shows that AMIMCl is effective in extracting cellulose from various wood chips. The process involves the dissolution of wood chips in AMIMCl, where it disrupts the hydrogen bonds between lignocelluloses, facilitating cellulose extraction. This approach offers a novel method for cellulose extraction from biomass resources (Wang, Li, Cao, & Tang, 2011).

Rheology of Gelatin Solutions

AMIMCl has been studied for its ability to dissolve gelatin, allowing for the investigation of the rheological properties of gelatin/AMIMCl solutions. Understanding these properties is essential for numerous applications in food science, pharmaceuticals, and material science (Qiao, Li, Zhang, Yang, & Xu, 2014).

Acylation and Carbanilation of Cellulose

AMIMCl has been explored as a solvent in the acylation and carbanilation of cellulose, leading to the synthesis of various cellulose esters under mild conditions. This application is significant in the field of green chemistry and biopolymer modification (Barthel & Heinze, 2006).

Microwave-Assisted Acylation

The use of AMIMCl in microwave-assisted acylation of cellulose has been demonstrated. This technique shows potential for efficient and low-cost derivatization of polymers, a key process in polymer chemistry (Casarano & El Seoud, 2013).

Graft Polymerization on Starch Granules

AMIMCl has been employed for the dissolution of starch and subsequent homogeneous ring-opening graft polymerization. This application is crucial for starch modification, leading to new materials with enhanced properties (Xu, Kennedy, & Liu, 2008).

Mechanism of Action

Target of Action

1-Allyl-3-methylimidazolium chloride, also known as AMIM-Cl, primarily targets cellulose . It is used as a solvent to dissolve cellulose during the preparation of regenerated cellulose materials .

Mode of Action

AMIM-Cl interacts with cellulose by dissolving it . This interaction results in the formation of a solution that can be used for the preparation of regenerated cellulose materials . It also acts as a plasticizer for cornstarch .

Biochemical Pathways

The primary biochemical pathway affected by AMIM-Cl involves the solubilization of cellulose . This process leads to the formation of a solution that can be used for various applications, including the preparation of regenerated cellulose materials and the acetylation of cornhusk cellulose to form cornhusk cellulose acetates .

Pharmacokinetics

It’s known that amim-cl is a thermostable and nonvolatile task-specific ionic liquid (tsil) .

Result of Action

The action of AMIM-Cl results in the dissolution of cellulose , leading to the formation of a solution that can be used for various applications . For instance, it can be used as a solvent for the acetylation of cornhusk cellulose to form cornhusk cellulose acetates . It can also act as a plasticizer for cornstarch, forming AMIM-Cl-plasticized starch film .

Action Environment

The action of AMIM-Cl is influenced by environmental factors such as temperature. It is a thermostable ionic liquid, meaning it remains stable under high temperatures . This property enhances its efficacy in dissolving cellulose . .

Safety and Hazards

1-Allyl-3-methylimidazolium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRCRKLLQYOIKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047928
Record name 1-Allyl-3-methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65039-10-3
Record name 1-Allyl-3-methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylimidazolium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1-Allyl-3-methylimidazolium chloride disrupts the hydrogen bonding network within cellulose, leading to its dissolution. [, , , , ] This interaction is crucial for applications such as biomass processing and cellulose modification.

A: Dissolved cellulose can be regenerated into various forms, including fibers, films, and aerogels, by introducing anti-solvents like water or alcohols. [, , ] These regenerated materials often exhibit altered properties, such as reduced crystallinity and increased surface area. []

ANone: Its molecular formula is C₇H₁₁ClN₂ and its molecular weight is 158.64 g/mol.

A: Yes, this compound can be characterized using techniques like Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ] FTIR reveals characteristic peaks for the imidazolium ring and the allyl group. NMR can distinguish the different proton and carbon environments within the molecule.

A: Yes, research demonstrates compatibility with collagen, chitin, and xylan, allowing for the creation of diverse biocomposite materials with tailored properties. [, , ]

A: this compound is thermally stable and relatively non-volatile, enabling its use in high-temperature processes and facilitating its recovery and reuse. [, ]

A: Yes, it can be used as a solvent and sometimes as a co-catalyst in various reactions, including acetylation, benzoylation, and ring-opening polymerization. [, , ] Its ability to dissolve cellulose and other biopolymers makes it a promising medium for biomass conversion and modification.

A: The imidazolium cation can stabilize reaction intermediates through hydrogen bonding or electrostatic interactions. [] The allyl group can participate in specific reactions or influence the solvent properties of the ionic liquid.

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the dissolution mechanism of cellulose and chitin in this compound. [] These simulations provide insights into the molecular-level interactions and the role of the ionic liquid in disrupting the hydrogen bonding network.

A: Different anions can significantly influence the physicochemical properties of the resulting ionic liquid, including melting point, viscosity, and solubility. [, ] These changes can affect its ability to dissolve cellulose and other polymers.

A: Yes, comparative studies have been conducted to evaluate the performance of this compound against other ionic liquids in various applications, such as biomass pretreatment and cellulose modification. [, ] These studies help identify the optimal ionic liquid for specific applications.

A: Key resources include access to spectroscopic techniques like FTIR and NMR, equipment for rheological measurements, and computational resources for MD simulations. [] Collaboration with experts in fields such as organic chemistry, polymer science, and materials science is also beneficial.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.